2-(1-methyl-1H-pyrazol-5-yl)ethanamine
Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine is an organic compound with the molecular formula C6H11N3. It features a pyrazole ring substituted with a methyl group at the 1-position and an ethanamine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethanamine typically involves the reaction of 1-methylpyrazole with ethylene diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-methylpyrazole, followed by its reaction with ethylene diamine. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The ethanamine group can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
Comparison: Compared to these similar compounds, 2-(1-methyl-1H-pyrazol-5-yl)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
2-(1-Methyl-1H-pyrazol-5-yl)ethanamine is a compound that has garnered attention in scientific research for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a pyrazole ring, which is known for its ability to interact with various biological targets. Its molecular formula is , and it is primarily utilized as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
The biological activity of this compound is attributed to its ability to bind to specific molecular targets, including enzymes and receptors. This binding modulates their activity, leading to various physiological effects. For instance:
- Enzyme Inhibition : The compound has been reported to act as an inhibitor for certain enzymes, which may contribute to its anti-inflammatory and antimicrobial properties.
- Receptor Interaction : It has been studied for its potential to interact with neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are presented below:
Microorganism | MIC (μM) |
---|---|
Staphylococcus aureus | 37 |
Escherichia coli | 156 |
Bacillus subtilis | 47 |
Candida albicans | 78 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Anticancer Properties
The potential anticancer effects of this compound have been explored in several studies. Notably, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For example:
- Lung Cancer Cells : In vitro studies showed that derivatives of pyrazole could inhibit the growth of lung cancer cells with IC50 values ranging from 45 to 90 μM .
- Breast Cancer Cells : The compound has also been noted for its antiproliferative activity against MDA-MB-231 breast cancer cells, highlighting its therapeutic potential in oncology .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The findings indicated that modifications in the pyrazole structure significantly influenced antimicrobial potency. For instance, compounds with electron-donating groups exhibited enhanced activity against resistant strains of bacteria .
Evaluation of Anticancer Activity
In a separate investigation focused on anticancer properties, researchers synthesized a series of pyrazole-based compounds and tested their effects on different cancer cell lines. The results indicated that structural variations led to significant differences in cytotoxicity, with some derivatives showing promising results against prostate and colorectal cancer cell lines .
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBXFYZRZQPHFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807315-40-8 | |
Record name | 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.